4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
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Overview
Description
The compound 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex molecule, notable for its fusion of various functional groups which endow it with unique chemical properties
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
The exact mode of action of this compound is currently unknown. 1,2,4-oxadiazoles have been found to interact with various targets leading to their anti-infective properties . The compound’s interaction with its targets could lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.
Result of Action
Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound may exert similar effects, such as inhibiting the growth or replication of infectious agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multi-step organic synthesis procedures:
Formation of 1,2,4-oxadiazole: : Starting from 2-ethoxyphenyl hydrazine, react it with an appropriate acid chloride to form the hydrazide. This hydrazide then undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Piperidine Introduction: : React the oxadiazole with piperidine through a nucleophilic substitution reaction.
Thienylsulfonyl Addition: : Finally, introduce the thiophene-2-sulfonyl group through a sulfonylation reaction.
Industrial Production Methods
Industrial production scales up these methods with optimizations to maximize yield and purity, often employing catalytic processes and continuous flow reactions to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo a variety of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the oxadiazole or sulfone groups.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Halogenating agents or nucleophiles for aromatic substitution.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Can yield amines or alcohols depending on the target group.
Substitution: : Yields substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Drug Candidate: : For its bioactive properties, especially in the development of anti-inflammatory or anticancer agents.
Biochemical Probes: : Employed in studying enzyme interactions and cellular pathways.
Industry
Materials Science: : In developing novel polymers or advanced materials with specific properties.
Agricultural Chemicals: : As a starting point for pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Highlighting Uniqueness
What sets 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine apart is its specific functional group arrangement, which imparts unique reactivity and biological properties. The ethoxyphenyl group particularly influences its solubility and pharmacokinetics.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-7-4-3-6-15(16)18-20-19(26-21-18)14-9-11-22(12-10-14)28(23,24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIIOUOBYRCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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